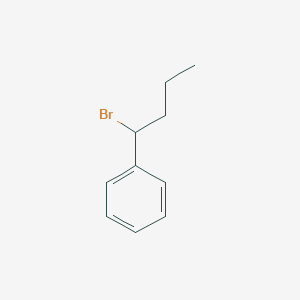

(1-溴丁基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1-Bromobutyl)benzene” is a chemical compound with the molecular formula C10H13Br . It has an average mass of 213.114 Da and a mono-isotopic mass of 212.020050 Da .

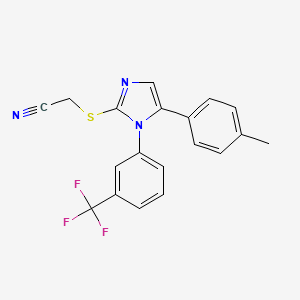

Molecular Structure Analysis

The molecule contains a total of 24 bonds. There are 11 non-Hydrogen bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .

Chemical Reactions Analysis

“(1-Bromobutyl)benzene” likely undergoes reactions similar to other brominated organic compounds. For instance, it may participate in electrophilic aromatic substitution reactions . In such reactions, a benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .

Physical And Chemical Properties Analysis

“(1-Bromobutyl)benzene” has a density of 1.3±0.1 g/cm3, a boiling point of 235.1±9.0 °C at 760 mmHg, and a flash point of 103.7±6.0 °C . It has a molar refractivity of 52.8±0.3 cm3, and a molar volume of 169.2±3.0 cm3 .

科学研究应用

Fluorophores

(1-Bromobutyl)benzene, as a benzene-based compound, can be used in the development of fluorophores . Fluorescence-based materials and associated techniques (analytical, imaging, and sensing techniques) have been highlighted over the last century throughout various basic research fields and industries . Organic molecule-based fluorophores, in particular, have ushered in a new era in biology and materials science .

Synthesis of Bromobutyl Rubbers

(1-Bromobutyl)benzene can be used in the synthesis of bromobutyl rubbers . The trans-structure with a chemical shift at 5.07 ppm decreased faster as compared to the cis-structure with a chemical shift at 4.95 ppm .

Covalent Organic Frameworks

(1-Bromobutyl)benzene can be used in the on-surface synthesis of two-dimensional (2D) covalent organic frameworks . The synthesis from a halogenated aromatic monomer under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .

作用机制

Target of Action

(1-Bromobutyl)benzene, also known as 1-bromobutylbenzene, is a chemical compound with the molecular formula C10H13Br

Mode of Action

The mode of action of (1-Bromobutyl)benzene involves electrophilic aromatic substitution reactions . In this process, the bromine atom acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Benzene, a related compound, has been shown to affect gene expression and biochemical pathways in a dose-dependent manner . It alters disease-relevant pathways and genes, with effects apparent at doses as low as 100 ppb in air .

Pharmacokinetics

The compound’s molecular properties, such as its average mass of 213114 Da and monoisotopic mass of 212020050 Da , may influence its pharmacokinetic behavior.

属性

IUPAC Name |

1-bromobutylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLFBMCBWHXRPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromobutyl)benzene | |

CAS RN |

53118-87-9 |

Source

|

| Record name | (1-bromobutyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2756532.png)

![methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2756535.png)

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)

![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)

![3-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2756548.png)